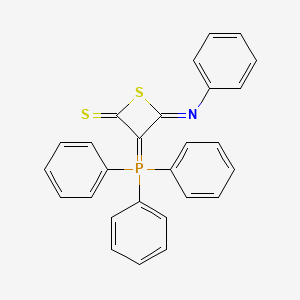
(4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione is a complex organophosphorus compound It features a unique structure with a thietane ring, a phenylimino group, and a triphenylphosphanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a [2+2] cycloaddition reaction involving a thioketone and an alkene.
Introduction of the Phenylimino Group: The phenylimino group can be introduced via a condensation reaction between aniline and a suitable carbonyl compound.
Attachment of the Triphenylphosphanylidene Moiety: The triphenylphosphanylidene group can be attached through a Wittig reaction involving triphenylphosphine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The phenylimino and triphenylphosphanylidene groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced phosphorus compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: May be used in studying biological processes involving sulfur and phosphorus.
Industry
Materials Science:
Agriculture: Possible use in developing new agrochemicals.
Mechanism of Action
The mechanism by which (4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various reactions. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-(Phenylimino)-3-(triphenylphosphoranylidene)thietane-2-thione: Similar structure but different substituents.
(4Z)-4-(Phenylimino)-3-(triphenylphosphanylidene)thietane-2-one: Similar structure but with a different functional group.
Uniqueness
(4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione is unique due to its combination of a thietane ring, phenylimino group, and triphenylphosphanylidene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
65481-13-2 |
|---|---|
Molecular Formula |
C27H20NPS2 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-phenylimino-3-(triphenyl-λ5-phosphanylidene)thietane-2-thione |
InChI |
InChI=1S/C27H20NPS2/c30-27-25(26(31-27)28-21-13-5-1-6-14-21)29(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
NHGMXURFABUINB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


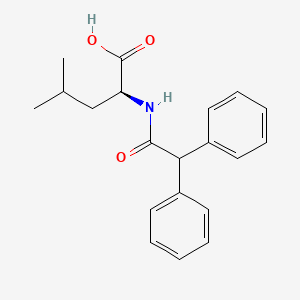
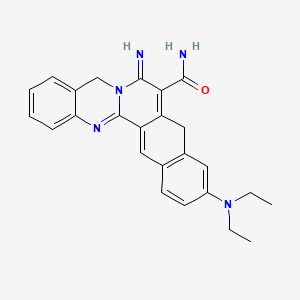

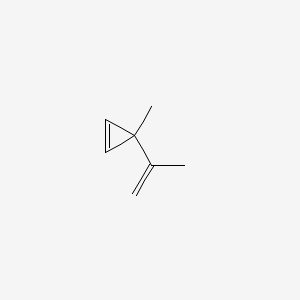
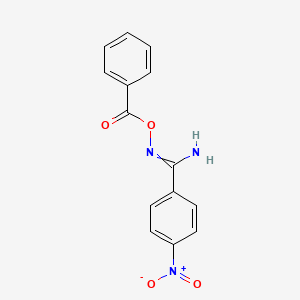
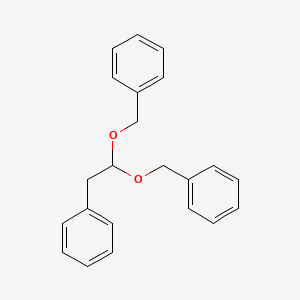
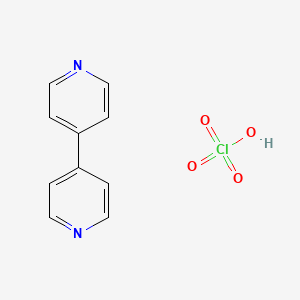
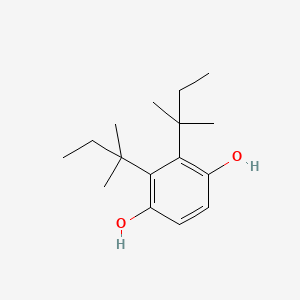
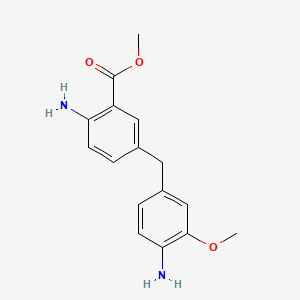
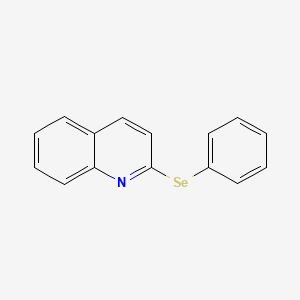

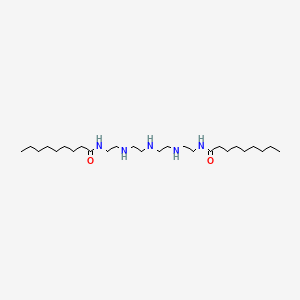
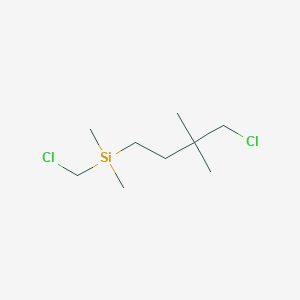
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
